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Compound of Interest

Compound Name:
4-Methylbenzylidene-4-

methylaniline

Cat. No.: B2402642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the imine

compound 4-Methylbenzylidene-4-methylaniline (C₁₅H₁₅N, CAS No: 16979-20-7).[1] Due to

the limited availability of directly published experimental spectra for this specific molecule, this

document combines existing mass spectrometry data with predicted Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectral data based on the analysis of its structural

components and data from closely related compounds.

Molecular Structure and Properties
Molecular Formula: C₁₅H₁₅N[1]

Molecular Weight: 209.29 g/mol [1]

IUPAC Name: 4-methyl-N-[(4-methylphenyl)methylidene]aniline[1]

Synonyms: N-(4-Methylbenzylidene)-p-toluidine[1]

The structure consists of two p-tolyl groups linked by an azomethine (-CH=N-) bridge. This

arrangement of aromatic rings and the imine functionality dictates its characteristic spectral

features.
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Spectral Data Summary
The following tables summarize the available and predicted spectral data for 4-
Methylbenzylidene-4-methylaniline.

¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.3 - 8.5 Singlet 1H Imine proton (-CH=N-)

~7.7 - 7.9 Doublet 2H
Aromatic protons

(ortho to -CH=N)

~7.2 - 7.4 Doublet 2H
Aromatic protons

(meta to -CH=N)

~7.1 - 7.3 Doublet 2H
Aromatic protons

(ortho to -N=)

~6.9 - 7.1 Doublet 2H
Aromatic protons

(meta to -N=)

~2.4 Singlet 3H
Methyl protons (-CH₃

on benzylidene ring)

~2.3 Singlet 3H
Methyl protons (-CH₃

on aniline ring)

¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~160 - 165 Imine carbon (-CH=N-)

~148 - 152 Aromatic quaternary carbon (C-N)

~140 - 145 Aromatic quaternary carbon (C-CH=N)

~138 - 142
Aromatic quaternary carbon (C-CH₃ on

benzylidene ring)

~130 - 135
Aromatic quaternary carbon (C-CH₃ on aniline

ring)

~129 - 130 Aromatic CH carbons

~128 - 129 Aromatic CH carbons

~120 - 122 Aromatic CH carbons

~21 - 22 Methyl carbon (-CH₃ on benzylidene ring)

~20 - 21 Methyl carbon (-CH₃ on aniline ring)

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Medium-Weak Methyl C-H stretch

~1620 - 1640 Strong C=N (imine) stretch

~1600, 1580, 1500 Medium-Strong
Aromatic C=C skeletal

vibrations

~810 - 840 Strong
p-disubstituted benzene C-H

out-of-plane bend

Mass Spectrometry (Experimental)
Ionization Method: Electron Ionization (EI)
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The NIST WebBook provides the mass spectrum for 4-Methylbenzylidene-4-methylaniline.[1]

m/z Relative Intensity Assignment

209 High Molecular ion [M]⁺

208 High [M-H]⁺

194 Medium [M-CH₃]⁺

118 Medium [C₈H₁₀N]⁺ fragment

91 High [C₇H₇]⁺ (tropylium ion)

Experimental Protocols (Generalized)
The following are generalized experimental protocols for obtaining the spectral data presented

above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylbenzylidene-4-
methylaniline in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10

ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a

higher number of scans are typically required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both

spectra to the TMS signal at 0.00 ppm.
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IR Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent

disk. Alternatively, for a solution-phase spectrum, dissolve the sample in a suitable solvent

(e.g., chloroform) and place it in a liquid IR cell.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the pure KBr pellet or solvent first, which is then

automatically subtracted from the sample spectrum.

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the

different functional groups in the molecule.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of

each ion.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methylbenzylidene-4-methylaniline.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylbenzylidene-4-
methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2402642#4-methylbenzylidene-4-methylaniline-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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